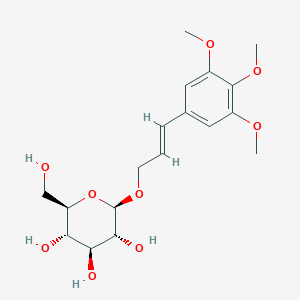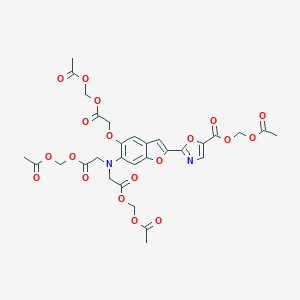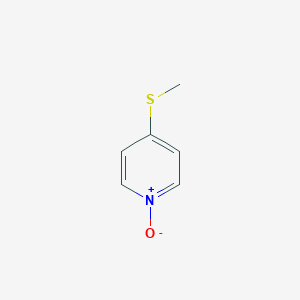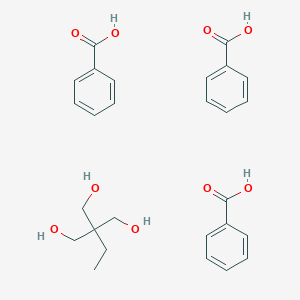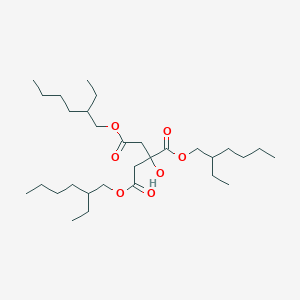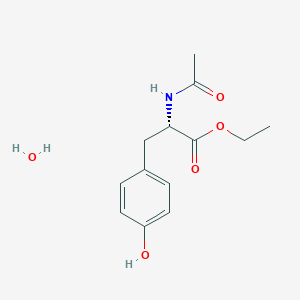
N-乙酰-L-酪氨酸乙酯一水合物
描述
N-Acetyl-L-tyrosine ethyl ester monohydrate is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the amino group and an ethyl ester group attached to the carboxyl group of L-tyrosine. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
科学研究应用
N-Acetyl-L-tyrosine ethyl ester monohydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in transesterification reactions and as a model compound in studies of ester hydrolysis.
Biology: Employed in studies of enzyme kinetics, particularly with proteases and esterases.
Medicine: Investigated for its potential neuroprotective effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosine ethyl ester monohydrate typically involves the acetylation of L-tyrosine followed by esterification. The process begins with the reaction of L-tyrosine with acetic anhydride to form N-acetyl-L-tyrosine. This intermediate is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid, to form N-Acetyl-L-tyrosine ethyl ester. The final step involves crystallization or distillation to obtain the monohydrate form .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-L-tyrosine ethyl ester monohydrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-Acetyl-L-tyrosine ethyl ester monohydrate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Acetyl-L-tyrosine.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Hydrolysis: N-Acetyl-L-tyrosine and ethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various N-acyl derivatives of L-tyrosine.
作用机制
The mechanism of action of N-Acetyl-L-tyrosine ethyl ester monohydrate involves its interaction with enzymes such as proteases and esterases. The compound serves as a substrate, undergoing hydrolysis to release L-tyrosine, which can then participate in various biochemical pathways. The acetyl and ethyl ester groups provide protection to the amino and carboxyl groups, respectively, allowing for selective reactions and studies.
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the ethyl ester group, making it less lipophilic.
L-Tyrosine ethyl ester: Lacks the acetyl group, affecting its reactivity and stability.
N-Benzoyl-L-tyrosine ethyl ester: Contains a benzoyl group instead of an acetyl group, altering its chemical properties.
Uniqueness
N-Acetyl-L-tyrosine ethyl ester monohydrate is unique due to its dual protection of the amino and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it particularly useful in biochemical studies and industrial applications where controlled hydrolysis and selective reactivity are desired .
属性
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAVLHZJMWEYTA-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?
A1: N-Acetyl-L-tyrosine ethyl ester monohydrate is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].
Q2: How is N-Acetyl-L-tyrosine ethyl ester monohydrate used in enzyme studies?
A2: N-Acetyl-L-tyrosine ethyl ester monohydrate serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against N-Acetyl-L-tyrosine ethyl ester monohydrate, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].
Q3: What insights have been gained from charge density studies on N-Acetyl-L-tyrosine ethyl ester monohydrate?
A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in N-Acetyl-L-tyrosine ethyl ester monohydrate crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].
Q4: Have any studies investigated the impact of N-Acetyl-L-tyrosine ethyl ester monohydrate on bacterial growth?
A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].
Q5: Are there any known applications of N-Acetyl-L-tyrosine ethyl ester monohydrate beyond its use as an enzyme substrate?
A5: While primarily known as an enzyme substrate, the structural information obtained from studies on N-Acetyl-L-tyrosine ethyl ester monohydrate contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




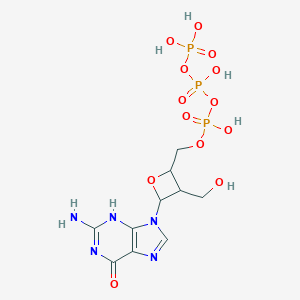
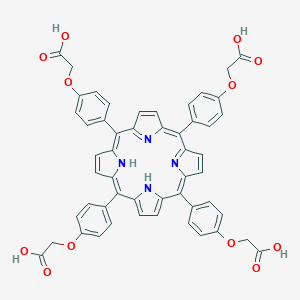

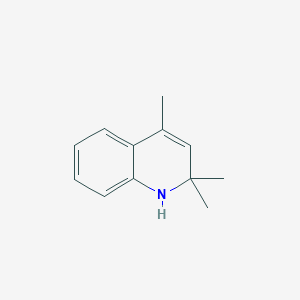
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)

